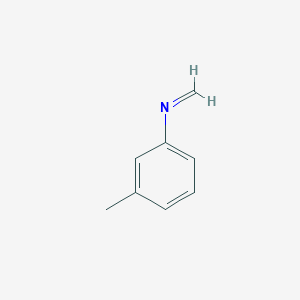![molecular formula C30H28N4OS B13422673 (4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone is a complex organic compound with a unique structure that combines elements of piperazine, thienopyrazole, and benzhydryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienopyrazole core, followed by the introduction of the benzhydryl and piperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- tert-Butyl carbamate
- Paclitaxel related compound B
Uniqueness
(4-Benzhydryl-piperazin-1-yl)-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-methanone stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H28N4OS |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone |
InChI |
InChI=1S/C30H28N4OS/c1-22-26-21-27(36-30(26)34(31-22)25-15-9-4-10-16-25)29(35)33-19-17-32(18-20-33)28(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-16,21,28H,17-20H2,1H3 |
InChI Key |
WRXMJMOTYMFRRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



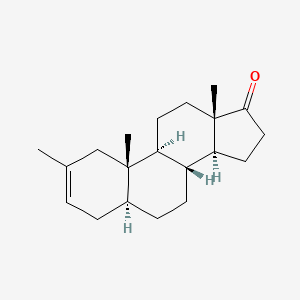

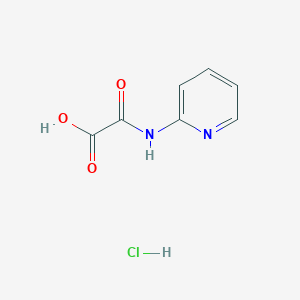

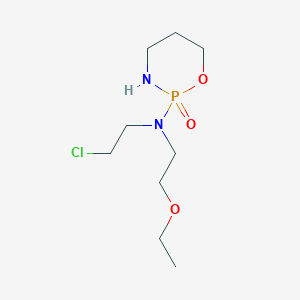
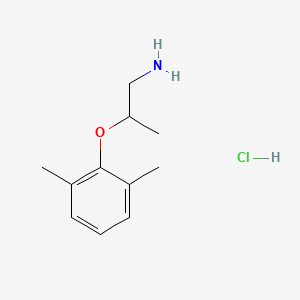
![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)
